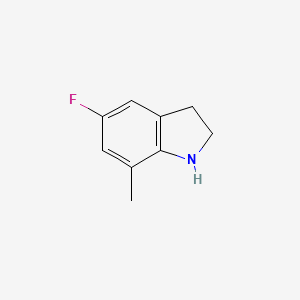

5-fluoro-7-methyl-2,3-dihydro-1H-indole

Description

Significance of the Indoline (B122111) Core in Contemporary Chemical Research

The indoline nucleus, a heterocyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a cornerstone in the field of medicinal chemistry. chemicalbook.comnih.gov This scaffold is not merely a synthetic curiosity but is a recurring motif in a vast array of natural products and pharmacologically active molecules. chemicalbook.comnih.gov Its prevalence has led to it being described as a "privileged scaffold," signifying its ability to interact with a wide range of biological targets and exhibit diverse therapeutic effects. nih.govnih.gov

Indoline structures form the basic backbone of numerous drugs and are integral to the discovery of new therapeutic agents. chemicalbook.com Their utility spans treatments for cancer, bacterial infections, and inflammation. chemicalbook.comnih.gov The architectural features of the indoline core offer distinct advantages in drug design. The non-planar structure, unlike the flat indole (B1671886) ring, can increase water solubility and decrease lipophilicity, which are crucial physicochemical properties for drug candidates. chemicalbook.com Furthermore, the NH group can act as both a hydrogen bond donor and acceptor, while the benzene portion can engage in hydrophobic interactions, allowing for versatile binding to proteins and other biological macromolecules. chemicalbook.com

Overview of Fluorinated and Methylated Indoline Derivatives in Academic Contexts

Similarly, the addition of a methyl group can have significant steric and electronic effects on the parent molecule. A methyl group can influence the molecule's conformation and how it fits into a biological target's binding site. Electronically, it acts as a weak electron-donating group, which can alter the reactivity of the aromatic ring. The combination of both fluorine and methyl groups on an indoline scaffold allows for a multi-faceted approach to molecular design. This dual functionalization is seen in various research contexts, including the development of PET imaging agents and potential inhibitors for enzymes like Indoleamine 2,3-dioxygenase (IDO1), which is implicated in cancer biology. nih.gov

Scope and Research Objectives Pertaining to 5-Fluoro-7-methyl-2,3-dihydro-1H-indole

The specific compound, this compound, is a subject of interest primarily as a specialized building block in the synthesis of more complex, high-value molecules. While dedicated research on this exact molecule is not extensively published, its structural components point toward its potential utility. The research objectives for investigating this compound are largely centered on its application as a key chemical intermediate for creating novel pharmaceutical agents.

A significant area of interest is in the development of kinase inhibitors, a major class of cancer therapeutics. For example, a potent and selective inhibitor of Protein Kinase R-like endoplasmic reticulum kinase (PERK), known as GSK2606414, incorporates a "7-methyl-2,3-dihydro-1H-indol-5-yl" fragment in its structure. nih.gov The PERK pathway is implicated in tumor cell survival, making its inhibitors a target for oncology research. nih.gov The structural similarity suggests that this compound could serve as a valuable precursor for a new generation of PERK inhibitors or other kinase inhibitors, where the fluorine atom could be leveraged to enhance potency or improve drug-like properties. Therefore, the primary research goal is to utilize this compound in synthetic pathways to access novel, biologically active molecules for therapeutic applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-7-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h4-5,11H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAVNEZXTUUDAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NCC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 5 Fluoro 7 Methyl 2,3 Dihydro 1h Indole Scaffold

Reaction Mechanism Elucidation for Indoline (B122111) Formation

The construction of the indoline ring system can be achieved through various synthetic strategies, each proceeding through distinct mechanistic pathways characterized by specific intermediates and catalytic cycles.

The formation of the indole (B1671886) or indoline core often involves the generation of highly reactive intermediates that guide the cyclization process. In the synthesis of related fluorinated heterocycles, several key intermediates have been identified.

One common pathway is the vicarious nucleophilic substitution (VNS), which can be used to synthesize fluoroindoles from precursors like 4-fluoronitrobenzene. diva-portal.org This reaction proceeds through a distinctive, deeply colored nitrobenzylic carbanion intermediate, which is formed under low-temperature conditions to favor the desired VNS pathway over a competing aromatic nucleophilic substitution (SNAr) of the fluorine atom. diva-portal.org

In multicomponent reactions, such as the [3+2] cycloaddition (32CA) for creating spirooxindole systems from 5-fluoroisatin (B27256), the in situ generation of azomethine ylides is a critical step. nih.gov These ylides, formed from the condensation of isatin (B1672199) derivatives with an amino acid, act as the three-atom component that reacts with a dipolarophile to construct the pyrrolidine (B122466) ring stereoselectively. nih.gov

Tandem reactions for building complex fused indole systems also rely on a sequence of reactive intermediates. For example, the synthesis of indolo[1,2-b]isoquinolines from 2-alkynylanilines involves the initial deprotonation to form a potassium amide (Intermediate A), which undergoes cyclization to a carbanion (Intermediate C). acs.org This carbanion reacts with a nitroarene to generate further intermediates (D and E), leading to an electrophilic imine-N-oxide (F) that ultimately cyclizes to form the polycyclic product. acs.org Friedel-Crafts type reactions of indoles with electrophilic ketones proceed via the formation of an initial adduct between the catalyst and the indole's N-H bond (Adduct B), which facilitates the nucleophilic attack on the ketone to form a C-C bonded intermediate (Intermediate D) that subsequently re-aromatizes. nih.govbeilstein-journals.org

Table 1: Key Intermediates in Indole/Indoline Ring Formation and Functionalization

| Intermediate Type | Reaction Type | Precursors | Role in Mechanism | Source(s) |

| Nitrobenzylic Carbanion | Vicarious Nucleophilic Substitution (VNS) | 4-Fluoronitrobenzene, Acetonitrile derivative | Key nucleophile in C-C bond formation prior to reductive cyclization. | diva-portal.org |

| Azomethine Ylide | [3+2] Cycloaddition | 5-Fluoroisatin, L-Thioproline | Acts as a 1,3-dipole for cycloaddition to form a pyrrolidine ring. | nih.gov |

| Potassium Amide / Carbanion | Tandem Annulation | 2-Alkynylaniline, KN(SiMe₃)₂ | Initiates cyclization and subsequent intermolecular reaction sequence. | acs.org |

| Iminium Ion / Imino Triflate | Cyclization of Pyrrolidinones | 5-Hydroxy-substituted pyrrolidinone, Tf₂O | Highly electrophilic species that undergoes intramolecular cyclization. | researchgate.net |

| Indole-Catalyst Adduct | Friedel-Crafts Hydroxyalkylation | Indole, Ketone, K₂CO₃/n-Bu₄PBr | Activates the indole N-H bond, facilitating nucleophilic attack. | nih.govbeilstein-journals.org |

Metal-mediated and organocatalytic systems are instrumental in the synthesis of indole derivatives, with the catalytic cycle dictating the reaction's efficiency and selectivity.

In the base-promoted synthesis of trifluoromethyl(indolyl)phenylmethanols, a phase-transfer catalyst system of K₂CO₃ and n-Bu₄PBr is employed. nih.govbeilstein-journals.org The proposed mechanism suggests that n-Bu₄PBr and K₂CO₃ form an n-Bu₄P⁺KCO₃⁻ salt, which interacts with the indole's N-H group via hydrogen bonding. nih.gov This interaction facilitates the deprotonation and subsequent attack on an electrophilic ketone. The catalyst is regenerated upon protonation of the final intermediate to yield the product. beilstein-journals.org The recyclability of this catalytic system has been demonstrated, although with a reduction in yield over successive cycles, possibly due to catalyst dilution. beilstein-journals.orgbeilstein-archives.org

Palladium catalysis is widely used for C-H activation and cross-coupling reactions to form substituted indoles. mdpi.com For instance, the regiospecific synthesis of N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole can be achieved via a palladium-catalyzed Suzuki coupling between an indole-2-boronate and a bromo-indazole. researchgate.net Similarly, Pd-catalyzed intramolecular oxidative coupling of N-aryl enamines provides a direct route to functionalized indoles. mdpi.com

Other metals also play a crucial role. Copper-catalyzed methods have been developed for the direct radiofluorination of tryptophan derivatives using ¹⁸F, showcasing a modern approach to synthesizing specifically labeled indole compounds. thno.org Ruthenium photoredox catalysis has been used for the C-H functionalization of indoles with N-hydroxyphthalimide esters, demonstrating a light-mediated pathway for C-C bond formation. nih.gov In base-promoted tandem reactions, the choice of base and additives is critical; the use of KN(SiMe₃)₂ in conjunction with 18-crown-6 (B118740) significantly improves reaction yields by coordinating the K⁺ ion, which likely breaks up aggregates and generates more reactive, solvent-separated carbanions. acs.org

Table 2: Catalytic Systems in Indole Synthesis and Functionalization

| Catalyst/Promoter | Metal/Element | Reaction Type | Role of Catalyst | Source(s) |

| Pd(OAc)₂ / Cu(OAc)₂ | Palladium / Copper | Direct Arylation | Catalyzes regioselective C-C cross-coupling. | researchgate.net |

| KN(SiMe₃)₂ / 18-crown-6 | Potassium | Tandem Annulation | Base for deprotonation; crown ether enhances reactivity. | acs.org |

| K₂CO₃ / n-Bu₄PBr | Potassium | Friedel-Crafts Hydroxyalkylation | Base and phase-transfer catalyst system. | nih.govbeilstein-journals.org |

| Ru(bpy)₂(PF₆)₂ | Ruthenium | Photocatalytic C-H Functionalization | Absorbs light to initiate the catalytic cycle for C-C bond formation. | nih.gov |

| Copper salts | Copper | Radiofluorination | Mediates the coupling of boronic esters with ¹⁸F-fluoride. | thno.org |

| (S)-TRIP-derived phosphoric acid | Phosphorus | Enantioselective Aza-Michael Reaction | Chiral Brønsted acid catalyst to control stereochemistry. | nih.gov |

Regioselectivity and Stereoselectivity in Functionalization

Controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of new functional groups on the indoline scaffold is paramount for creating specific, biologically active molecules.

The regiochemical outcome of reactions on indole scaffolds is governed by a combination of electronic, steric, and reaction-condition-dependent factors.

Synthetic Strategy: The choice of synthetic route can pre-determine the regiochemistry. For example, in synthesizing N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers, a Suzuki coupling using indole-2-boronate selectively yields the C2-coupled product, while an alternative strategy involving the addition of a lithiated indole to a tetrahydro-indazolone followed by dehydration produces a different linkage, demonstrating complete regiocontrol through synthetic design. researchgate.net

Inherent Ring Preferences: In intramolecular cyclizations, the inherent geometric and electronic preferences of the system often dictate the outcome. The intramolecular Friedel–Crafts epoxide arene cyclization (IFCEAC) of indolyl-N-tethered epoxides shows a strong preference for 6-endo cyclization over 5-exo or 7-endo pathways, allowing for the regioselective synthesis of specific fused indole scaffolds like pyrrolo[3,2,1-ij]quinolines. tezu.ernet.in

Reaction Conditions: Kinetic and thermodynamic control can be exerted by modifying reaction conditions. In the VNS synthesis of 5-fluoroindole, low temperatures (-25°C) are required to favor the kinetically preferred VNS pathway; at higher temperatures, the thermodynamically more stable SNAr product would likely dominate. diva-portal.org Similarly, in a tandem synthesis of indolo[1,2-b]isoquinolines, the solvent volume was found to have a profound impact on yield, indicating its role in influencing reaction kinetics or equilibria. acs.org

Directing Effects of Catalysts and Oxidants: In Pd-catalyzed direct C2-arylation of free (N-H)-indoles, the combination of the catalyst and an oxidant like Cu(OAc)₂ selectively directs the arylation to the C2 position, overcoming the inherent nucleophilicity of the C3 position. researchgate.net

Achieving stereocontrol is a significant challenge in synthesis. Several advanced strategies have been developed to produce specific enantiomers or diastereomers of complex fluorinated indole derivatives.

Diastereoselectivity is often achieved in cycloaddition reactions where the geometry of the transition state dictates the product's stereochemistry. The one-pot multicomponent [3+2] cycloaddition for synthesizing bi-spirooxindole-engrafted rhodanine (B49660) analogs from 5-fluoroisatin proceeds with excellent diastereoselectivity, forming a specific stereoisomer in high chemical yield. nih.gov High diastereoselectivity is also observed in the IFCEAC of indolyl-N-tethered epoxides, which delivers trans-fused ring systems with excellent control. tezu.ernet.in

For enantioselective synthesis, chiral catalysts are employed. The synthesis of fluorinated indolizidinone derivatives has been accomplished using an enantioselective intramolecular aza-Michael reaction. nih.gov This key step is catalyzed by a chiral (S)-TRIP-derived phosphoric acid, which creates a chiral environment and leads to the product with excellent enantioselectivity. nih.gov The resulting product can then be elaborated through further reactions like ring-closing metathesis (RCM) to build complex, polycyclic, and enantiomerically pure fluorinated alkaloids. nih.gov

Table 3: Examples of Stereoselective Routes to Indole Derivatives

| Reaction Type | Stereoselectivity | Key Reagents/Catalysts | Product Class | Source(s) |

| [3+2] Cycloaddition | Diastereoselective | 5-Fluoroisatin, L-Thioproline, Dipolarophile | Spirooxindole-pyrrolidines | nih.gov |

| Intramolecular Aza-Michael | Enantioselective | (S)-TRIP-derived phosphoric acid | Fluorinated Indolizidinones | nih.gov |

| Intramolecular Friedel-Crafts Epoxide Arene Cyclization (IFCEAC) | Diastereoselective | Indolyl-N-tethered epoxides, Acid (TFE) | Fused Indoles (trans-isomers) | tezu.ernet.in |

Reaction Kinetics and Thermodynamics

The rates and equilibria of reactions involving the 5-fluoro-7-methyl-2,3-dihydro-1H-indole scaffold are influenced by reaction parameters that can be tuned to optimize outcomes. While detailed kinetic and thermodynamic studies on this specific compound are not widely published, principles can be drawn from related systems.

A clear example of kinetic versus thermodynamic control is seen in the VNS reaction for synthesizing 5-fluoroindole. diva-portal.org The reaction is run at low temperatures to kinetically favor the desired C-C bond formation via the VNS mechanism over the competing SNAr reaction at the fluorine-bearing carbon, which is thermodynamically more favorable but has a higher activation energy. diva-portal.org

Reaction kinetics are also evidently at play in catalyzed reactions. In the tandem synthesis of indolo[1,2-b]isoquinolines, a seemingly minor change, such as reducing the volume of the THF solvent from 1.0 mL to 0.7 mL, dramatically improved the product yield from 73% to 88%, while increasing it to 1.7 mL dropped the yield to 55%. acs.org This suggests that reactant concentration significantly affects the rate-determining step or a key equilibrium in the reaction sequence.

The stability and lifetime of a catalyst also fall under the domain of kinetics. In a reusable catalytic system for Friedel-Crafts hydroxyalkylation, the yield remained high for up to four cycles but was significantly reduced by the fifth cycle. beilstein-journals.orgbeilstein-archives.org This decline points to catalyst deactivation or dilution over time, a kinetic process that limits the practical lifespan of the catalyst. beilstein-journals.org

Furthermore, kinetic studies are essential for understanding the interaction of indole derivatives with biological targets. For instance, enzyme kinetic studies on a 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative, a related heterocyclic system, demonstrated that it acts as a mixed-type inhibitor of xanthine (B1682287) oxidase, providing insight into its mechanism of biological action. nih.gov

Kinetic Studies of Key Transformation Steps

Kinetic studies, which measure the rates of chemical reactions, provide insight into the transition states of key reaction steps. For reactions involving the this compound scaffold, such as electrophilic aromatic substitution on the benzene (B151609) ring, understanding the kinetics is essential for controlling regioselectivity.

The reactivity of the indoline core is significantly influenced by the electronic properties of its substituents. The nitrogen atom's lone pair of electrons makes the aromatic ring highly activated towards electrophilic attack. The fluorine atom at the 5-position acts as an electron-withdrawing group via induction, which can decrease the rate of electrophilic substitution. Conversely, the methyl group at the 7-position is an electron-donating group, which enhances the ring's nucleophilicity.

In the context of electrophilic substitution on the aromatic portion of the this compound, the position of attack is governed by the activation energies of the various possible pathways. The interplay between the activating effect of the amino group and the directing effects of the fluoro and methyl substituents determines the kinetic product. Generally, electrophilic substitution on N-acyl or N-sulfonyl indolines occurs preferentially at the C6 position, para to the nitrogen. For the unsubstituted indoline, the situation is more complex, but the C6 position is often favored.

A hypothetical kinetic study of a key transformation, such as nitration, would involve monitoring the reaction progress over time to determine the rate constants for the formation of different isomers. Such a study would likely reveal the relative rates of substitution at the available positions on the aromatic ring.

Hypothetical Kinetic Data for Nitration of Substituted Indolines

| Substituent Pattern | Relative Rate of Nitration (k_rel) | Major Isomer (Kinetic Product) |

| Indoline | 1.0 | 6-Nitroindoline |

| 5-Fluoroindoline (B1304769) | 0.2 | 6-Nitro-5-fluoroindoline |

| 7-Methylindoline (B1589897) | 5.0 | 6-Nitro-7-methylindoline |

| 5-Fluoro-7-methylindoline | 1.5 (estimated) | 6-Nitro-5-fluoro-7-methylindoline |

This table is illustrative and based on general principles of substituent effects in electrophilic aromatic substitution. The values are not based on direct experimental measurements for the specified compounds.

The rate of reaction is determined by the slowest step in the mechanism, which for electrophilic aromatic substitution is typically the formation of the sigma complex (arenium ion). The stability of this intermediate is a key factor in determining the reaction rate. The electron-donating methyl group at C7 would stabilize the positive charge in the sigma complex, particularly for attack at the C6 position, thus increasing the reaction rate compared to unsubstituted indoline. The electron-withdrawing fluorine at C5 would destabilize the sigma complex, slowing the reaction down. The combined effect of these two substituents would result in a rate that is likely between that of the individually substituted compounds.

Thermodynamic Control in Product Formation

Thermodynamic control dictates the product distribution when a reaction is reversible, allowing the system to reach equilibrium. wikipedia.orgjackwestin.com The most stable product, which has the lowest Gibbs free energy, will be the major product under these conditions. wikipedia.orgjackwestin.com Reaction conditions such as higher temperatures and longer reaction times favor thermodynamic control. wikipedia.orgyoutube.compressbooks.pub

In the context of reactions involving the this compound scaffold, thermodynamic control can be particularly relevant in isomerization reactions or in cases where multiple products can be formed via reversible pathways.

For instance, in electrophilic substitution reactions, while the initial attack might be kinetically favored at one position, a subsequent rearrangement could lead to a more stable thermodynamic product. The relative stability of the different regioisomers of a substituted this compound will depend on factors such as steric interactions and electronic effects.

Consider the potential for rearrangement in electrophilic substitution. If a less stable kinetic product is formed initially, providing sufficient energy (e.g., by heating) could allow for a uni-muenchen.deresearchgate.net-shift or other rearrangement to the more stable thermodynamic product. The relative stabilities of the possible products would determine the final product ratio at equilibrium.

Hypothetical Thermodynamic Data for Isomerization of a Substituted this compound Derivative

| Isomer | Relative Gibbs Free Energy (ΔG°) (kcal/mol) | Equilibrium Percentage (%) |

| 4-Substituted | +1.5 | 10 |

| 6-Substituted | 0 | 90 |

This table is illustrative and based on general principles of product stability. The values are not based on direct experimental measurements for the specified compounds.

Advanced Derivatization and Functionalization of 5 Fluoro 7 Methyl 2,3 Dihydro 1h Indole

C-H Functionalization of the Indoline (B122111) Core

Direct C-H functionalization has become a powerful tool in organic synthesis, offering an atom-economical alternative to traditional pre-functionalization and cross-coupling methods. nih.gov For the indoline scaffold, site selectivity is a significant challenge due to the presence of multiple C-H bonds on both the saturated pyrrolidine-type ring and the fused benzene (B151609) ring. nih.govrsc.org

Selective Functionalization at C-2 and C-3 Positions

The C-2 and C-3 positions of the 2,3-dihydro-1H-indole (indoline) core are saturated sp³-hybridized carbons. Their direct C-H functionalization is challenging compared to the corresponding positions in an indole's pyrrole (B145914) ring. rsc.org However, strategies involving the introduction of directing groups or the use of specific catalytic systems can achieve functionalization. For instance, N-acyl groups can facilitate α-lithiation and subsequent reaction with electrophiles. While less common than functionalization of the aromatic ring, methods for dehydrogenative coupling or the introduction of substituents via radical intermediates represent potential pathways for modifying these positions.

Functionalization of the Fused Benzene Ring

The fused benzene ring of the indoline scaffold presents four C-H bonds (at C-4, C-5, C-6, and C-7) that can be targeted for functionalization. In the case of 5-fluoro-7-methyl-2,3-dihydro-1H-indole, the C-4 and C-6 positions are available for substitution. The inherent electronic properties and steric environment of the indoline ring, influenced by the fluoro and methyl groups, dictate the regioselectivity of these reactions.

Transition-metal-catalyzed, directing-group-assisted C-H activation is the most prominent strategy for achieving site-selective functionalization of the indole (B1671886)/indoline benzene ring. nih.govrsc.org By installing a removable directing group on the indoline nitrogen, a catalyst can be delivered to a specific C-H bond, typically at the C-7 position, through the formation of a stable metallacyclic intermediate. nih.govrsc.org While the C-7 position is already substituted in the target molecule, similar strategies can be adapted to target the C-4 or C-6 positions. For example, iridium-catalyzed borylation can selectively functionalize the C-7 position of N-unprotected 2-substituted indoles, which can then be used in subsequent cross-coupling reactions. msu.edu The electronic-withdrawing nature of the C-5 fluoro group and the electron-donating, sterically hindering C-7 methyl group would significantly influence the reactivity and selectivity of further electrophilic aromatic substitution or metal-catalyzed C-H functionalization at the C-4 and C-6 positions.

Table 1: Strategies for C-H Functionalization of the Indole Benzene Ring

| Target Position | Catalyst/Reagent System | Directing Group (on N1) | Reaction Type |

|---|---|---|---|

| C7 | Palladium (Pd) or Copper (Cu) | P(O)tBu₂, P(III)tBu₂ | Arylation, Olefination, Alkylation |

| C7 | Iridium (Ir) | None (N-H directs) | Borylation |

| C4 | Palladium (Pd) | Pivaloyl (at C3) | Arylation |

This table presents generalized findings for the indole scaffold, which provide a basis for potential functionalization of the indoline core.

Functional Group Interconversions on Existing Substituents

Modifying the existing fluoro and methyl groups offers another avenue for structural diversification.

Modification of the Fluoro Moiety

The carbon-fluorine bond at the C-5 position is exceptionally strong, making the fluoro moiety highly stable and generally unreactive. Direct modification through nucleophilic aromatic substitution (SₙAr) is synthetically challenging and would require harsh reaction conditions and a strongly activated substrate, which could compromise the integrity of the indoline scaffold. Therefore, interconversion of the fluoro group is not a commonly pursued strategy for this class of compounds.

Transformations of the Methyl Group

The C-7 methyl group is a benzylic position and is more amenable to chemical transformation. Standard synthetic protocols can be applied to modify this group:

Oxidation: The methyl group can be oxidized to an aldehyde (CHO), a carboxylic acid (COOH), or an alcohol (CH₂OH) using appropriate reagents (e.g., KMnO₄, SeO₂, or NBS followed by hydrolysis). These new functional groups can then serve as handles for further synthetic elaboration.

Halogenation: Free-radical bromination using N-Bromosuccinimide (NBS) can introduce a bromine atom to form a 7-(bromomethyl) derivative. This benzylic halide is a versatile intermediate for nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups.

Cross-Coupling Reactions for Scaffold Elaboration

Cross-coupling reactions are a cornerstone of modern synthesis for constructing carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the indoline scaffold must first be functionalized with a suitable group, typically a halogen or a boronic acid/ester.

As discussed, C-H borylation at the C-4 or C-6 positions would install a boronic ester (e.g., Bpin), making the scaffold ready for Suzuki coupling. msu.edu Alternatively, electrophilic halogenation could introduce a bromine or iodine atom at these positions. With a halide or boronic ester in place, a variety of cross-coupling reactions can be employed to elaborate the 5-fluoro-7-methylindoline core. nih.gov

Table 2: Potential Cross-Coupling Reactions for a Functionalized Indoline Scaffold

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C-C |

| Heck Coupling | Aryl/Vinyl Halide + Alkene | Pd(OAc)₂, P(o-tolyl)₃ | C-C |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | C-C |

| Buchwald-Hartwig Amination | Aryl/Vinyl Halide + Amine | Pd₂(dba)₃, BINAP | C-N |

| Stille Coupling | Aryl/Vinyl Halide + Organostannane | Pd(PPh₃)₄ | C-C |

This table outlines common cross-coupling reactions that could be applied to a suitably pre-functionalized this compound derivative (e.g., a borylated or halogenated version).

Palladium-Catalyzed Cross-Couplings

There is no specific information available in the surveyed scientific literature regarding palladium-catalyzed cross-coupling reactions involving this compound as a substrate. General methodologies for palladium-catalyzed reactions on indoline derivatives have been developed, but their direct applicability and outcomes on this specific molecule have not been documented.

Other Transition Metal-Catalyzed Coupling Reactions

Similarly, dedicated studies on other transition metal-catalyzed coupling reactions with this compound are absent from the available literature. Research on transition-metal-catalyzed C-H functionalization of the indoline core is an active area, but specific examples and detailed findings for the 5-fluoro-7-methyl substituted version are not reported.

Annulation and Ring-Expansion Reactions

There is no documented research on annulation or ring-expansion reactions specifically performed on the this compound scaffold. While various methods for the annulation and ring expansion of indole and indoline systems have been established, their application to this particular derivative has not been described in the scientific literature.

Due to the absence of specific research data for this compound in the requested categories of chemical transformations, no detailed research findings or data tables can be provided.

Computational and Theoretical Studies of 5 Fluoro 7 Methyl 2,3 Dihydro 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are central to the computational study of molecules. These methods can predict a wide range of properties, from geometric parameters to electronic behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational efficiency. nih.govnih.gov It is widely used to study organic molecules, including indole (B1671886) derivatives. nih.gov

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a molecule like 5-fluoro-7-methyl-2,3-dihydro-1H-indole, which has a non-planar five-membered ring, conformational analysis is crucial to identify the lowest energy conformer. The presence of substituents, a fluorine atom at the 5-position and a methyl group at the 7-position, influences the conformational preferences of the indoline (B122111) ring. researchgate.netresearchgate.net

Table 1: Representative Calculated Geometric Parameters for this compound The following data is illustrative and based on typical values obtained from DFT calculations for similar substituted indolines.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-F | 1.37 Å |

| C-CH3 | 1.51 Å | |

| N-H | 1.01 Å | |

| Bond Angle | C-C-F | 119.5° |

| C-C-CH3 | 121.0° | |

| H-N-C | 109.8° | |

| Dihedral Angle | C-N-C-C | ~20° (envelope) |

The conformational analysis of fluorinated heterocyclic systems often reveals the influence of electrostatic and hyperconjugative interactions in determining the most stable arrangement. researchgate.netresearchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govyoutube.com A smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, while the LUMO would be distributed over the aromatic system. The fluorine and methyl substituents will modulate the energies of these orbitals. DFT calculations can provide precise values for these energies and the resulting gap. nih.gov

Table 2: Representative Frontier Molecular Orbital Data for this compound The following data is illustrative and based on typical values obtained from DFT calculations for similar substituted indolines.

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.comrsc.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the MEP map would likely show a region of high negative potential around the fluorine atom due to its high electronegativity. mdpi.com The nitrogen atom's lone pair would also contribute to a negative potential region. Conversely, the hydrogen atom attached to the nitrogen (N-H) would exhibit a positive potential, making it a potential hydrogen bond donor site. The introduction of electron-donating or electron-accepting groups can significantly alter the MEP surface, thereby influencing intermolecular interactions. rsc.org The study of halogenated compounds has shown that the electrostatic potential around the halogen atom can be anisotropic, featuring a region of positive potential known as a σ-hole, which can participate in halogen bonding. rsc.orgnih.govbohrium.com

Mechanistic Pathway Modeling and Prediction

Computational chemistry is a powerful tool for elucidating reaction mechanisms. researchgate.net By modeling the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the most favorable reaction pathways for the synthesis of complex molecules like substituted indolines. nih.govmdpi.com

For the synthesis of this compound, various synthetic routes can be envisaged, such as the cyclization of appropriately substituted anilines. nih.govorganic-chemistry.org Computational modeling can help in understanding the intricacies of these reactions, for example, by:

Evaluating different catalytic cycles: In transition-metal-catalyzed reactions, DFT can be used to model the energetics of oxidative addition, reductive elimination, and other elementary steps for different catalysts and ligands.

Assessing regioselectivity: When multiple reaction sites are available, computational modeling can predict the most likely site of reaction based on the activation energies of the competing pathways.

Investigating the role of substituents: The electronic effects of the fluorine and methyl groups on the reactivity of the starting materials and intermediates can be quantified, providing a rationale for the observed reaction outcomes.

By combining computational modeling with experimental studies, a comprehensive understanding of the reaction mechanism can be achieved, facilitating the optimization of reaction conditions and the development of new synthetic strategies for this and related indoline derivatives.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful methods to elucidate the intricate details of reaction mechanisms, including the identification of transient intermediates and the characterization of high-energy transition states. While specific computational studies on the reaction mechanisms involving this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related indole derivatives.

For instance, computational investigations into the synthesis of indolo[1,2-b]isoquinolines from 2-alkynylanilines have utilized density functional theory (DFT) to propose detailed reaction pathways. These studies map out the energy landscape of the reaction, identifying key intermediates and transition states. A proposed mechanism for a tandem reaction, for example, might involve the deprotonation of an aniline (B41778) derivative, followed by intramolecular nucleophilic addition to a triple bond, and subsequent reaction with a nitroarene. acs.org Each step in this proposed sequence, including the formation of carbanionic intermediates and the final cyclization, can be computationally modeled to determine its energetic feasibility. acs.org The transition state for each elementary step represents the maximum energy point along the reaction coordinate, and its structure provides crucial information about the bond-forming and bond-breaking processes.

The study of such mechanisms often involves locating the transition state structures and then performing intrinsic reaction coordinate (IRC) calculations to confirm that these transition states connect the correct reactants and products. The calculated activation energies (the energy difference between the reactants and the transition state) are vital for predicting reaction rates and understanding how substituents, like the fluoro and methyl groups in this compound, might influence the reaction kinetics.

Prediction of Regio- and Stereoselectivity

A significant advantage of computational chemistry is its ability to predict the regioselectivity and stereoselectivity of chemical reactions, which is crucial for the efficient synthesis of a specific isomer. For substituted indoles, predicting the outcome of electrophilic substitution, for example, is a common challenge that can be addressed computationally.

DFT calculations have been successfully employed to understand the regioselectivity in the synthesis of 3-substituted indole derivatives. nih.gov The regioselectivity often arises from the differential stability of possible intermediates or transition states leading to the various regioisomers. nih.gov For example, in a Michael addition reaction involving an indole, two potential pathways might exist, leading to different products. By calculating the energies of the intermediates and transition states for both pathways, researchers can predict which regioisomer will be preferentially formed. nih.gov

In the context of this compound, computational models could predict the most likely site of substitution. The electron-donating methyl group at the 7-position and the electron-withdrawing fluorine atom at the 5-position will have opposing electronic effects on the aromatic ring, influencing its nucleophilicity and the regiochemical outcome of reactions such as electrophilic aromatic substitution. Computational analysis of the molecular orbitals (e.g., the highest occupied molecular orbital, HOMO) and calculated partial charges on the atoms can provide a qualitative prediction of reactivity, while quantitative predictions require the calculation of reaction energy profiles for all possible regioisomeric products.

Below is an illustrative data table, based on a study of trifluoromethyl(indolyl)phenylmethanol synthesis, showing how reaction conditions can be optimized to achieve high yields of a specific product. While not specific to the title compound, it demonstrates the type of data generated in such studies.

| Entry | Base | Catalyst | Solvent | Yield (%) |

| 1 | KOH | TBPB | H₂O | 91 |

| 2 | K₂CO₃ | TBPB | H₂O | 97 |

| 3 | Cs₂CO₃ | TBPB | H₂O | 81 |

| Data adapted from a study on the synthesis of trifluoromethyl(indolyl)phenylmethanols, illustrating the optimization of reaction conditions. beilstein-journals.org |

Computational Elucidation of Structure-Reactivity Relationships

Understanding the relationship between a molecule's structure and its reactivity is fundamental to chemistry. Computational methods can quantify various electronic and steric properties of a molecule, allowing for the establishment of structure-reactivity relationships. For substituted indoles, the nature and position of substituents on the indole ring dramatically influence their chemical behavior.

Computational studies on substituted indoles have shown that electronic properties, such as the energies of the frontier molecular orbitals (HOMO and LUMO), can be correlated with reactivity. For instance, the excited state properties of indole derivatives have been investigated using time-dependent density functional theory (TD-DFT) and equation of motion coupled-cluster (EOM-CC) methods. nih.gov These studies have revealed that the presence of electron-withdrawing or electron-donating substituents significantly affects the absorption and fluorescence properties. nih.gov It was found that for indoles with electron-withdrawing substituents, the theoretical predictions of excited state energies were more accurate. nih.gov

For this compound, the fluorine atom acts as an electron-withdrawing group via induction, while the methyl group is electron-donating. Computational analysis could precisely quantify the net effect of these substituents on the electron density distribution in the molecule, its dipole moment, and its polarizability. This information is critical for predicting its behavior in various chemical environments and its potential as a building block in the synthesis of more complex molecules. The interplay of these substituent effects would likely influence the nucleophilicity of the nitrogen atom and the aromatic ring, as well as the acidity of the N-H proton.

Advanced Simulation Techniques

Beyond static quantum chemical calculations, advanced simulation techniques such as molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are particularly useful for studying the conformational flexibility of molecules, their interactions with solvents, and the binding of ligands to biological macromolecules.

For indole derivatives that are developed as drug candidates, MD simulations are a powerful tool to study their interactions with protein targets. nih.gov These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov By simulating the dynamic behavior of the complex, researchers can assess the stability of the binding mode and identify which parts of the molecule are most crucial for binding.

In a hypothetical scenario where this compound is part of a larger, biologically active molecule, MD simulations could be used to explore its conformational preferences and how it fits into a protein's binding site. The simulations can provide information on the root-mean-square deviation (RMSD) of the ligand and protein atoms over time, giving a measure of the stability of the complex. nih.gov Such studies are instrumental in the rational design and optimization of lead compounds in drug discovery.

Spectroscopic and Structural Characterization of 5 Fluoro 7 Methyl 2,3 Dihydro 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. For 5-fluoro-7-methyl-2,3-dihydro-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular framework. Due to a lack of complete, published experimental spectra for this specific compound, the following data are based on established spectral data for the parent compound, indoline (B122111), and known substituent chemical shift (SCS) effects.

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons on the pyrrolidine (B122466) ring, the N-H proton, and the methyl group protons.

The aliphatic protons at C2 and C3 typically appear as triplets due to coupling with each other. The aromatic protons' chemical shifts and splitting patterns are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The fluorine atom at C5 will cause doublet-of-doublet splitting for the proton at C6 and a doublet splitting for the proton at C4, both with characteristic H-F coupling constants. The methyl group at C7 will appear as a singlet in the upfield region. A patent document has reported a signal at δ 7.73 (s, 1H), which is likely attributable to one of the aromatic protons, though its specific assignment is not provided. youtube.com

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | ~3.6-4.0 | br s | - |

| H2 | ~3.0-3.2 | t | ~8.5 |

| H3 | ~3.5-3.7 | t | ~8.5 |

| H4 | ~6.7-6.8 | d | J(H-F) ≈ 9-10 |

| H6 | ~6.5-6.6 | dd | J(H-F) ≈ 9-10, J(H-H) ≈ 2.5 |

| 7-CH₃ | ~2.0-2.2 | s | - |

Note: Data are predicted based on values for indoline and standard substituent effects. The solvent is assumed to be CDCl₃. t = triplet, d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this compound will display nine distinct signals. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon atom bonded to fluorine (C5) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The adjacent carbons (C4 and C6) will also show smaller couplings (²JCF). The chemical shift of the methyl carbon is expected in the typical aliphatic region.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C2 | ~47 | s | - |

| C3 | ~30 | s | - |

| C3a | ~128 | d | ³JCF ≈ 8 |

| C4 | ~114 | d | ²JCF ≈ 23 |

| C5 | ~158 | d | ¹JCF ≈ 240 |

| C6 | ~112 | d | ²JCF ≈ 25 |

| C7 | ~120 | d | ³JCF ≈ 6 |

| C7a | ~148 | s | - |

| 7-CH₃ | ~17 | s | - |

Note: Data are predicted based on values for indoline and standard substituent effects. The solvent is assumed to be CDCl₃. d = doublet, s = singlet (in proton-decoupled spectrum).

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. acs.org Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe for its local electronic environment. chemistryviews.org

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. Based on data for structurally related compounds, such as N-substituted 5-fluoroindoline-2,3-diones where the ⁵F signal appears around -120.4 ppm, a similar chemical shift can be anticipated. stolaf.edu The exact shift is sensitive to the solvent and the electronic nature of the other substituents on the aromatic ring. The signal will be a complex multiplet due to coupling with the aromatic protons H4 and H6.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity between adjacent protons. Key correlations would be observed between the H2 and H3 protons of the pyrrolidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each protonated carbon signal by linking it to its attached proton's signal (e.g., C2 to H2, C3 to H3, C4 to H4, C6 to H6, and the methyl carbon to the methyl protons).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion (M⁺•) peak. A common fragmentation pathway for indolines is the loss of a hydrogen atom to form a stable indolinium-type cation. Another potential fragmentation would be the cleavage of the C2-C3 bond.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. missouri.edu The exact mass is calculated using the masses of the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ¹⁹F). msu.edu

For this compound, the elemental formula is C₉H₁₀FN. The calculated exact mass for the neutral molecule and its protonated form are essential for confirming its identity in complex samples.

Calculated HRMS Data for C₉H₁₀FN

| Ion Formula | Ion Type | Calculated Exact Mass (m/z) |

| [C₉H₁₀FN]⁺• | Molecular Ion [M]⁺• | 151.0797 |

| [C₉H₁₁FN]⁺ | Protonated Molecule [M+H]⁺ | 152.0875 |

X-ray Crystallography for Solid-State Structure Elucidation

For context, studies on related indole (B1671886) derivatives offer insights into the types of structural features that might be expected. For instance, the crystal structure of 7-Methyl-1H-indole-2,3-dione, a related but distinct molecule, has been determined. In its crystalline form, the molecules of 7-Methyl-1H-indole-2,3-dione are nearly planar and form dimers through hydrogen bonding. These dimers then stack in a parallel, slipped arrangement. While this provides a general understanding of the behavior of similar heterocyclic systems, the specific bond lengths, angles, and crystal packing for this compound would be unique to its structure. The presence of the fluorine atom and the dihydro-indole core would significantly influence these parameters.

Without a direct crystallographic study of this compound, a definitive description of its solid-state structure, including a data table of its crystallographic parameters, cannot be provided at this time.

Infrared (IR) Spectroscopy

Comprehensive experimental Infrared (IR) spectroscopy data for this compound is not presently available in public databases or the reviewed literature. IR spectroscopy is a powerful analytical technique used to identify functional groups and probe the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite molecular vibrations, such as stretching and bending of chemical bonds.

Based on the known structure of this compound, a theoretical IR spectrum can be predicted. The spectrum would be expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational modes would include:

N-H Stretch: A characteristic peak for the secondary amine in the dihydro-indole ring, typically appearing in the region of 3300-3500 cm⁻¹.

C-H Stretch (Aromatic): Absorption bands for the carbon-hydrogen bonds on the benzene (B151609) ring, usually found between 3000 and 3100 cm⁻¹.

C-H Stretch (Aliphatic): Peaks corresponding to the stretching of the C-H bonds in the methyl group and the dihydro-pyrrole ring, generally in the 2850-2960 cm⁻¹ range.

C=C Stretch (Aromatic): Vibrations of the carbon-carbon double bonds within the aromatic ring, which typically give rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond, which can be expected in the 1200-1350 cm⁻¹ range.

C-F Stretch: A strong absorption band characteristic of the carbon-fluorine bond, which typically appears in the 1000-1400 cm⁻¹ region. The exact position can be influenced by the electronic environment.

A hypothetical data table of these expected IR absorptions is presented below. It is important to note that these are approximate ranges and the precise wavenumbers for this compound would need to be determined experimentally.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl Group, Dihydro-pyrrole Ring | 2850 - 2960 |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 |

| C-N Stretch | Amine | 1200 - 1350 |

| C-F Stretch | Fluoro Aromatic | 1000 - 1400 |

Future Directions in Research on 5 Fluoro 7 Methyl 2,3 Dihydro 1h Indole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indoline (B122111) derivatives has traditionally relied on the reduction of corresponding indole (B1671886) precursors. However, modern synthetic chemistry is increasingly focused on the development of "green" and sustainable methods that minimize waste, reduce energy consumption, and utilize renewable resources. Future efforts in the synthesis of 5-fluoro-7-methyl-2,3-dihydro-1H-indole will likely concentrate on these principles.

Key areas of development include:

Catalytic Hydrogenation: The reduction of 5-fluoro-7-methyl-1H-indole using heterogeneous or homogeneous catalysts remains a primary route. Future research will focus on using earth-abundant metal catalysts (e.g., iron, nickel) in place of precious metals (e.g., palladium, platinum, rhodium). Furthermore, the development of catalysts that operate under milder conditions (lower temperature and pressure) will be a significant advancement.

Transfer Hydrogenation: This method uses stable, easy-to-handle hydrogen donor molecules, avoiding the need for high-pressure hydrogen gas. Research into more efficient and recyclable hydrogen donors and catalysts, such as those based on Brønsted acids with Hantzsch esters, will make this approach more attractive for large-scale synthesis. organic-chemistry.org

Electrochemical Synthesis: Electrochemical methods offer a green alternative by using electricity to drive the reduction, eliminating the need for chemical reducing agents. A potential future direction is the development of a metal-free electrochemical intramolecular C(sp²)-H amination of a suitably substituted vinyl aniline (B41778) precursor, which could offer a direct and controlled route to the indoline ring system. organic-chemistry.org

Domino and One-Pot Reactions: Designing synthetic cascades where multiple bonds are formed in a single operation from simple, readily available starting materials is a hallmark of sustainable synthesis. A hypothetical route could involve a domino reaction of a substituted aniline with an appropriate building block that cyclizes to directly form the 5-fluoro-7-methyl-indoline core. acs.org

Use of Green Solvents and Catalysts: The exploration of benign reaction media, such as water or bio-derived solvents, is crucial. rsc.org Recent advancements in using magnetic nanoparticles as recyclable catalysts for indole synthesis could be adapted for indoline production, simplifying product purification and catalyst reuse. researchgate.net

Table 1: Comparison of Potential Sustainable Synthetic Routes to this compound

| Synthetic Method | Potential Catalyst | Advantages | Challenges |

| Catalytic Hydrogenation | Earth-Abundant Metal (e.g., Ni, Fe) | High atom economy, clean reaction. | May require high pressure/temperature; catalyst cost and recycling. |

| Transfer Hydrogenation | Brønsted Acid / Hantzsch Ester | Avoids H₂ gas, milder conditions. organic-chemistry.org | Stoichiometric byproduct formation. |

| Electrochemical Reduction | Graphite/Platinum Electrodes | No chemical reductants, high control. organic-chemistry.org | Requires specialized equipment, potential for side reactions. |

| Domino Reaction | Lewis/Brønsted Acid | Step and atom economy, complexity generation. acs.org | Substrate synthesis can be complex, optimization is challenging. |

| Nanoparticle Catalysis | Magnetic Nanoparticles (e.g., Fe₃O₄) | Easy catalyst separation and reuse, high stability. researchgate.net | Potential for metal leaching, initial catalyst synthesis. |

Exploration of Undiscovered Reactivity Patterns

The unique electronic profile of this compound—imparted by the push-pull effect of the methyl and fluoro substituents—suggests that its reactivity may differ significantly from that of unsubstituted indoline. The pyrrolic part of the indoline ring is typically nucleophilic, while the benzene (B151609) ring can undergo electrophilic substitution. The C3 position of the indole nucleus is generally the most reactive site for electrophilic attack due to the stability of the resulting cation. wikipedia.org Future research should aim to systematically map the reactivity of this specific scaffold.

Potential areas for exploration include:

Regioselectivity of Electrophilic Aromatic Substitution: The interplay between the electron-donating methyl group (ortho-, para-directing) and the electron-withdrawing but ortho-, para-directing fluoro group will create a unique regiochemical outcome for reactions like nitration, halogenation, and Friedel-Crafts reactions. It is anticipated that the C4 and C6 positions will be the most activated sites for electrophilic attack.

C-H Functionalization: Direct C-H activation and functionalization are powerful tools for late-stage modification of complex molecules. Research into transition-metal-catalyzed C-H functionalization at the C4, C6, and benzylic C2 positions of the indoline ring could provide novel pathways to new derivatives without the need for pre-functionalized starting materials.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing fluorine atom could render the C5 position susceptible to nucleophilic attack, particularly if an additional strong electron-withdrawing group is introduced on the ring. This could enable the introduction of a variety of nucleophiles at a position that is typically unreactive in this manner.

Novel Annulation Strategies: Using the existing functionality as a handle, new fused-ring systems could be constructed. For example, functionalization at the C7-methyl group followed by intramolecular cyclization onto the C6 position could yield novel polycyclic N-heterocycles. Tandem reactions involving the electrophilic indole could lead to fused indolizine (B1195054) structures. acs.org

Table 2: Predicted Reactivity and Potential Novel Reactions

| Reaction Type | Position(s) of Interest | Predicted Outcome | Rationale / Future Exploration |

| Electrophilic Substitution | C4, C6 | Selective substitution at C4 or C6. | The activating methyl group and deactivating fluoro group will direct incoming electrophiles. Systematic studies with various electrophiles are needed. |

| C-H Arylation (Pd-cat.) | C2, C4, C6 | Introduction of aryl groups. | Direct functionalization is a highly efficient route to complex derivatives. Exploration of directing groups on the nitrogen could control regioselectivity. |

| Nucleophilic Aromatic Substitution | C5 | Replacement of the fluorine atom. | The fluorine atom could be displaced by strong nucleophiles, especially with further ring activation. This is an under-explored reactivity for indolines. |

| Ring Annulation | C6, C7 | Formation of a new fused ring. | Functionalization of the C7-methyl group could initiate a cyclization cascade to build novel polycyclic scaffolds. |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, scalability, efficiency, and process control. nih.gov The synthesis of this compound and its derivatives is an ideal candidate for integration with these modern technologies.

Future research in this area should focus on:

Multi-Step Flow Synthesis: Developing a continuous, multi-step sequence for the production of the target molecule. For instance, a flow process could be designed where a substituted nitroarene is first reduced to an aniline in one reactor, which then flows into a second reactor for cyclization and subsequent reduction to the final indoline product, with in-line purification steps. mdpi.com

Hazardous Chemistry in Flow: Reactions involving hazardous intermediates or reagents can be performed more safely in the controlled environment of a microreactor. This could enable the exploration of more reactive intermediates that would be difficult to handle in a batch setting.

Automated Library Synthesis: Coupling flow reactors with automated synthesis platforms would enable the rapid generation of a library of derivatives based on the this compound core. researchgate.net By systematically varying reaction partners in an automated fashion, a large chemical space can be explored efficiently, accelerating the discovery of new compounds with desirable properties.

Table 3: Comparison of Batch vs. Flow Synthesis for a Hypothetical Indoline Production

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours mdpi.com |

| Scalability | Difficult, requires re-optimization | Straightforward by running longer or using parallel reactors |

| Safety | Handling of large volumes of reagents, poor heat transfer | Small reaction volumes, excellent heat/mass transfer, enhanced safety nih.gov |

| Process Control | Limited control over temperature/mixing gradients | Precise control over all reaction parameters |

| Productivity | Lower throughput per unit volume | Higher throughput, potential for 24/7 operation mdpi.com |

Advanced Computational Design for Rational Synthesis

Computational chemistry provides powerful predictive tools that can guide and accelerate experimental research, saving time and resources. nih.gov The rational design of synthetic routes and the prediction of reactivity for this compound can be significantly enhanced through advanced computational modeling.

Key applications of computational design include:

Reaction Pathway Modeling: Using Density Functional Theory (DFT), potential synthetic routes can be modeled to determine their feasibility. By calculating the energies of intermediates and transition states, the most energetically favorable pathway can be identified before any experiments are conducted. youtube.com

Predicting Regioselectivity: Computational methods can accurately predict the most likely sites for electrophilic or nucleophilic attack by calculating properties like electrostatic potential maps and frontier molecular orbital energies. This can guide the design of reactions to achieve the desired substitution pattern.

Catalyst Design: Molecular modeling can be used to design or select the optimal catalyst for a specific transformation. For example, docking studies can predict how the substrate will bind to a catalyst's active site, providing insights that can lead to the development of more efficient and selective catalysts.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the characterization and structural confirmation of newly synthesized compounds.

Table 4: Application of Computational Models to Guide Research

| Computational Method | Parameter to be Predicted | Application in Synthesis/Reactivity |

| Density Functional Theory (DFT) | Transition state energies, reaction enthalpies. | Identifying the most efficient synthetic route; predicting kinetic vs. thermodynamic products. youtube.com |

| Electrostatic Potential (ESP) Mapping | Electron density distribution, sites of nucleophilic/electrophilic character. | Predicting the regioselectivity of electrophilic substitution and other polar reactions. |

| Molecular Dynamics (MD) | Substrate-catalyst binding modes, conformational analysis. | Rational design of catalysts; understanding enzyme-substrate interactions for biocatalytic routes. mdpi.com |

| Time-Dependent DFT (TD-DFT) | Electronic transition energies (UV-Vis spectra). | Aiding in the identification of reaction intermediates and final products. |

Q & A

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in fluorinated indoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.